molecular formula C16H15N3O3S B2709984 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone CAS No. 851130-10-4

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone

Cat. No.: B2709984
CAS No.: 851130-10-4
M. Wt: 329.37
InChI Key: SRGXFUSMSLLTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone is a heterocyclic compound that contains both benzofuran and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research and development.

Preparation Methods

The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone typically involves the use of aza-Wittig reactions. In this process, iminophosphoranes react with n-butyl isocyanate at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group or other substituents are replaced by different nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

  • 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide
  • 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
  • 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13(19-5-7-21-8-6-19)9-23-16-15-14(17-10-18-16)11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXFUSMSLLTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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